N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide, also known as BVT.2733, is a novel small molecule inhibitor of the enzyme dipeptidyl peptidase 9 (DPP9). DPP9 is a member of the DPP4 family of proteases and plays a key role in regulating immune responses and inflammation. BVT.2733 has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Mécanisme D'action
DPP9 is a protease that cleaves dipeptides from the N-terminus of proteins. It plays a key role in regulating immune responses and inflammation by processing cytokines and chemokines. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide inhibits DPP9 by binding to the active site of the enzyme, thereby preventing the cleavage of its substrates. This leads to a reduction in inflammation and modulation of the immune response.
Biochemical and Physiological Effects
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and enhance the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has also been shown to modulate T-cell activation and proliferation, as well as enhance the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has several advantages as a research tool, including its potent inhibition of DPP9 activity, its anti-inflammatory and immunomodulatory effects, and its ability to enhance the efficacy of immune checkpoint inhibitors. However, the compound has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide. One area of interest is the development of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide as a therapeutic agent for the treatment of cancer, autoimmune disorders, and viral infections. Another area of interest is the further characterization of the compound's mechanism of action and its effects on the immune system. Additionally, the development of more potent and selective DPP9 inhibitors based on the structure of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide may also be an area of future research.
Méthodes De Synthèse
The synthesis of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide involves several steps, including the coupling of 5-bromothiophene-2-sulfonyl chloride with N~1~-(3-fluorophenyl)-N~2~-methylglycinamide, followed by N-methylation and purification. The final product is obtained as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has been extensively studied in various preclinical models, including cell lines and animal models. The compound has shown potent inhibition of DPP9 activity, as well as anti-inflammatory and immunomodulatory effects. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has also been shown to enhance the efficacy of immune checkpoint inhibitors in cancer models.
Propriétés
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O3S2/c1-17(22(19,20)13-6-5-11(14)21-13)8-12(18)16-10-4-2-3-9(15)7-10/h2-7H,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOISOSSICSASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorophenyl)-2-(N-methyl5-bromothiophene-2-sulfonamido)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.